molecular formula C18H18ClN5O B2773111 5-amino-1-(3-chlorobenzyl)-N-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899973-81-0

5-amino-1-(3-chlorobenzyl)-N-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2773111
CAS No.: 899973-81-0
M. Wt: 355.83
InChI Key: RPKMNNRVIBPGRU-UHFFFAOYSA-N
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Description

5-amino-1-(3-chlorobenzyl)-N-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a recognized potent and selective small-molecule antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel [1] . TRPA1 is a non-selective cation channel expressed on sensory neurons that acts as a key sensor for reactive chemical irritants and endogenous inflammatory mediators, playing a central role in nociception and neurogenic inflammation [2] . This compound is a critical research tool for elucidating TRPA1's specific contributions to pain signaling pathways, including those involved in inflammatory, neuropathic, and migraine pain models. Its high selectivity allows researchers to dissect TRPA1-mediated mechanisms from those of other TRP channels, such as TRPV1. Studies utilizing this antagonist have been instrumental in validating TRPA1 as a promising therapeutic target for a range of sensory disorders [3] . Its primary research value lies in its application in in vitro calcium flux assays and in vivo models to investigate the pathophysiology of chronic pain and to profile the efficacy of novel analgesic compounds.

Properties

IUPAC Name

5-amino-1-[(3-chlorophenyl)methyl]-N-(4-ethylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O/c1-2-12-6-8-15(9-7-12)21-18(25)16-17(20)24(23-22-16)11-13-4-3-5-14(19)10-13/h3-10H,2,11,20H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPKMNNRVIBPGRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(3-chlorobenzyl)-N-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a click chemistry reaction involving an azide and an alkyne. This reaction is catalyzed by copper(I) ions under mild conditions.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.

    Attachment of the Benzyl and Phenyl Groups: These groups can be attached through various coupling reactions, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(3-chlorobenzyl)-N-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

5-amino-1-(3-chlorobenzyl)-N-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 5-amino-1-(3-chlorobenzyl)-N-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: Other compounds in this class include 1,2,3-triazole-4-carboxamides with different substituents.

    Benzyl and Phenyl Derivatives: Compounds with similar benzyl and phenyl groups but different triazole structures.

Uniqueness

The uniqueness of 5-amino-1-(3-chlorobenzyl)-N-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide lies in its specific combination of functional groups, which confer distinct biological and chemical properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

5-amino-1-(3-chlorobenzyl)-N-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of 1,2,3-triazole derivatives. This compound exhibits significant biological activity due to its unique structural features, including a triazole ring, an amine group, and a carboxamide functional group. These characteristics contribute to its diverse pharmacological properties and potential therapeutic applications.

  • Molecular Formula : C22H21ClN6O3
  • Molecular Weight : Approximately 452.9 g/mol
  • Structural Features : The compound contains a 1,2,3-triazole ring and various substituents that enhance its biological interactions.

Biological Activities

The biological activities of this compound include:

1. Antimicrobial Activity

Research indicates that triazole derivatives possess antimicrobial properties. The specific compound has shown effectiveness against various pathogens:

  • Bacterial Inhibition : Exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria.
  • Fungal Inhibition : Demonstrates antifungal properties, particularly against Candida species.

2. Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes:

  • Carbonic Anhydrase Inhibition : Similar compounds have been reported to inhibit carbonic anhydrase, which plays a crucial role in various physiological processes.
  • Acetylcholinesterase (AChE) Inhibition : The compound may also act as an AChE inhibitor, which is relevant for treating neurodegenerative diseases like Alzheimer's.

3. Antiparasitic Activity

Notably, compounds with the triazole structure have been evaluated for their antiparasitic effects:

  • Chagas Disease : A study highlighted that derivatives of 5-amino-1,2,3-triazole showed promising results in reducing the parasite burden in models of Chagas disease caused by Trypanosoma cruzi .

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of various triazole derivatives, including our compound of interest. The results indicated that it exhibited a minimum inhibitory concentration (MIC) lower than many standard antibiotics against several bacterial strains .

Case Study 2: Enzyme Interaction

In silico studies have demonstrated that the compound binds effectively to the active site of AChE with favorable binding energy compared to known inhibitors. This suggests potential use in treating conditions associated with cholinergic dysfunction .

Synthesis and Modification

The synthesis of this compound typically involves:

  • Formation of the Triazole Ring : Achieved through click chemistry involving azides and alkynes.
  • Attachment of Substituents : Utilizes coupling reactions such as Suzuki or Heck coupling to introduce chlorobenzyl and ethylphenyl groups .

Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria; antifungal activity against Candida species
Enzyme InhibitionInhibits carbonic anhydrase and AChE
AntiparasiticReduces parasite burden in Chagas disease models

Q & A

Q. What are the established synthetic routes for 5-amino-1-(3-chlorobenzyl)-N-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide?

Answer: The synthesis typically employs a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. Key steps include:

  • Step 1: Preparation of an azide precursor (e.g., 3-chlorobenzyl azide) and an alkyne (e.g., 4-ethylphenyl propargyl amine).
  • Step 2: Cycloaddition under Cu(I) catalysis to yield the triazole ring .
  • Step 3: Post-functionalization (e.g., carboxamide formation via coupling reactions). Reaction conditions (solvent: DMF/water, 50°C) and purification methods (column chromatography, HPLC) are critical for >95% purity .

Q. How is the structural identity of this compound validated?

Answer: A combination of spectroscopic and analytical methods is used:

  • NMR: 1^1H and 13^13C NMR confirm substituent positions (e.g., chlorobenzyl vs. ethylphenyl groups) .
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., calculated [M+H]+^+: 395.12; observed: 395.10) .
  • X-ray Crystallography: Resolves stereochemical ambiguities in the triazole-carboxamide core .

Advanced Research Questions

Q. What experimental strategies can elucidate the mechanism of action (MoA) of this compound in biological systems?

Answer: MoA studies often involve:

  • Target Identification: Use affinity chromatography or pull-down assays with tagged compounds to isolate binding proteins .
  • Enzyme Inhibition Assays: Test activity against kinases, HDACs, or phosphatases (IC50_{50} determination) .
  • Computational Modeling: Molecular docking (e.g., AutoDock Vina) to predict interactions with ATP-binding pockets or allosteric sites . Contradictions in reported MoAs may arise from assay variability (e.g., cell lines vs. recombinant enzymes) .

Q. How can researchers address discrepancies in reported bioactivity data for this compound?

Answer: Key factors to analyze include:

  • Purity: Verify compound purity (>95% via HPLC) to exclude confounding impurities .
  • Assay Conditions: Compare solvent (DMSO vs. saline), concentration ranges, and cell viability controls (e.g., MTT vs. resazurin assays) .
  • Structural Analogues: Benchmark against derivatives (e.g., 5-amino-1-(4-chlorobenzyl) analogues) to assess substituent effects on activity .

Q. What methodologies optimize solubility and bioavailability for in vivo studies?

Answer: Strategies include:

  • Derivatization: Introduce polar groups (e.g., -OH, -SO3_3H) at the 5-amino position to enhance aqueous solubility .
  • Prodrug Design: Mask the carboxamide as an ester or glycoside for improved membrane permeability .
  • Formulation: Use nanoemulsions or cyclodextrin complexes to stabilize the compound in physiological media .

Future Research Directions

  • Derivative Libraries: Synthesize analogues with varied substituents (e.g., replacing 3-chlorobenzyl with 4-fluorobenzyl) to explore SAR .
  • In Vivo Pharmacokinetics: Assess oral bioavailability and tissue distribution in rodent models using LC-MS/MS quantification .
  • Cross-Disciplinary Applications: Investigate roles in materials science (e.g., metal-organic frameworks) due to triazole-metal coordination .

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